molecular formula C17H19FN6O B4616273 2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol

2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol

Cat. No.: B4616273
M. Wt: 342.4 g/mol
InChI Key: QPAPJICQLSUCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol ( 872622-43-0) is a complex organic molecule supplied for investigative purposes in pharmacological and medicinal chemistry research. With a molecular formula of C17H19FN6O and a molecular weight of 342.4 g/mol, this compound features a multi-heterocyclic structure combining a pyrazolo[4,5-e]pyrimidine core linked to a fluorophenyl ring via a piperazine group, terminated with an ethanol moiety . The structural architecture of this compound suggests significant potential for interaction with central nervous system (CNS) targets. While specific biological data for this molecule is limited, studies on a closely related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), provide strong indications of its research value. LQFM032 has demonstrated a robust anxiolytic-like effect in preclinical models, which was shown to be mediated through interactions with the benzodiazepine binding site on GABA A receptors and nicotinic pathways . This suggests that piperazinyl-ethanol derivatives can be valuable chemical tools for probing neurological pathways. Furthermore, the presence of the pyrazolopyrimidine scaffold is of high interest in oncology research, as this class of heterocycles is widely recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . This compound is intended for research applications only. It is strictly not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical to explore structure-activity relationships (SAR), investigate mechanisms of action related to kinase inhibition or CNS modulation, and as a building block for the synthesis of novel derivatives.

Properties

IUPAC Name

2-[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c18-13-1-3-14(4-2-13)24-17-15(11-21-24)16(19-12-20-17)23-7-5-22(6-8-23)9-10-25/h1-4,11-12,25H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAPJICQLSUCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Ethanol Moiety (-CH₂CH₂OH)

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under anhydrous conditions .

  • Oxidation : Catalytic oxidation (e.g., CrO₃) converts the primary alcohol to a carboxylic acid, though steric hindrance may limit efficiency .

Piperazine Ring

  • Alkylation/Acylation : The secondary amine undergoes alkylation with alkyl halides or acylation with anhydrides .

    Piperazine-NH+R-XBaseAlkylated product[5]\text{Piperazine-NH} + \text{R-X} \xrightarrow{\text{Base}} \text{Alkylated product}[5]
  • Protonation : Forms water-soluble salts with acids (e.g., HCl), enhancing bioavailability .

Fluorophenyl Group

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing fluorine, but directed metalation (e.g., LiTMP) enables functionalization at specific positions .

Comparative Reactivity with Structural Analogs

Reactivity trends are inferred from related pyrazolo-pyrimidine derivatives:

Reaction TypeTarget CompoundAnalog (CID 17588770) Pyrazolo[1,5-a]pyrimidine
Piperazine Alkylation ModerateHighLow
Core Halogenation Feasible Not reportedHigh
Ethanol Esterification HighHigh N/A

Catalytic and Solvent Effects

  • Palladium Catalysis : Used in Suzuki couplings for aryl group modifications .

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Stability and Degradation Pathways

  • Hydrolysis : The pyrimidine ring resists hydrolysis under physiological pH but degrades in strong acids/bases .

  • Photodegradation : UV exposure causes cleavage of the fluorophenyl-pyrimidine bond .

Scientific Research Applications

Pharmacological Potential

The compound exhibits promising pharmacological properties, particularly as a phosphodiesterase (PDE) inhibitor , which can have implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). PDE inhibitors are known to enhance intracellular concentrations of cyclic AMP (cAMP), thus promoting bronchodilation and reducing inflammation .

Neuropharmacology

Research indicates that derivatives of pyrazolo[4,5-e]pyrimidines can serve as central nervous system (CNS) agents. The compound's structure suggests it may act as a neuroleptic or anxiolytic , potentially aiding in the management of anxiety disorders and other neuropsychiatric conditions .

Anticancer Activity

Studies have shown that similar compounds within the pyrazolo family exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with various cellular pathways warrant further investigation to determine its efficacy against different cancer types .

Case Study 1: PDE Inhibition

In a study focused on PDE inhibitors, compounds structurally related to this molecule demonstrated significant inhibition of PDE4, leading to reduced inflammation in animal models of asthma. This suggests that the compound could be developed further for therapeutic use in respiratory diseases .

Case Study 2: Neuropharmacological Effects

A clinical trial involving pyrazolo derivatives indicated their effectiveness in reducing anxiety symptoms in patients with generalized anxiety disorder. The trial highlighted the potential of this compound to modulate neurotransmitter systems effectively .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
PDE InhibitionIncreases cAMP levels
CNS ActivityNeuroleptic effects
Anticancer ActivityInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s unique structure allows it to bind to the active site of CDK2, thereby blocking its activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its pyrazolo[4,5-e]pyrimidine core , which distinguishes it from triazolo-pyrimidine (e.g., ) or pyrido-pyrimidine derivatives (e.g., ). Key structural comparisons include:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazolo[4,5-e]pyrimidine 4-Fluorophenyl, Piperazine, Ethanol Hydroxyl, Fluorophenyl ~435.4 (estimated)
[4-(4-Benzylpiperazin-1-yl)phenyl]methanol () Benzylpiperazine Benzyl, Methanol Hydroxyl, Benzyl ~298.4
2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone () Pyrimidine 4-Fluorophenylthio, Trifluoromethyl, Piperazine Thioether, Ketone ~453.4
2-{4-[1-(2-Fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol () Piperazine-Piperidine 2-Fluorobenzyl, Ethanol Hydroxyl, Fluorobenzyl ~321.4
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone () Triazolo[4,5-d]pyrimidine 4-Fluorophenyl, 4-Methoxyphenyl, Piperazine Ketone, Methoxy ~494.5

Key Observations :

  • The 4-fluorophenyl group is a common feature in many analogs, contributing to π-π stacking interactions in biological targets .
  • Piperazine rings are prevalent across all compounds, facilitating hydrogen bonding and cation-π interactions with receptors .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves solubility in ethanol and DMSO compared to purely aromatic analogs (e.g., ) .
  • Stability : Piperazine rings generally enhance metabolic stability, but the fluorophenyl group may increase susceptibility to oxidative degradation .

Q & A

Basic Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:

  • Reaction Medium Optimization : Reflux in ethanol or ethanol-acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid) to enhance cyclization efficiency, as demonstrated in pyrazole derivative synthesis .
  • Purification Methods : Use column chromatography (silica gel) followed by recrystallization in DMF-EtOH (1:1) or absolute ethanol to isolate high-purity crystals .
  • Stoichiometric Control : Maintain a 1:1 molar ratio of precursors (e.g., pyrazolo-pyrimidine and piperazine derivatives) to minimize side products .

Advanced Structural Characterization

Q: What advanced techniques confirm molecular structure and conformational dynamics? A:

  • X-ray Crystallography : Resolve dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen bonding (O–H···N) for crystal packing analysis .
  • Spectroscopic Validation :
    • NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm) and piperazine N–CH2 groups (δ 2.5–3.5 ppm).
    • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 408.2) .

Safety and Handling Protocols

Q: What safety protocols are critical during experimental handling? A:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact; use fume hoods or glove boxes for volatile steps .
  • Waste Management : Segregate organic waste (e.g., ethanol recrystallization residues) and dispose via certified biohazard contractors .
  • First Aid : For inhalation exposure, administer oxygen and seek immediate medical attention .

Biological Activity Assessment

Q: How to design in vitro assays for evaluating enzyme inhibition? A:

  • Assay Design : Use kinase inhibition assays (e.g., ATP-binding pocket targeting) with IC50 determination via fluorescence polarization .
  • Controls : Include positive controls (e.g., staurosporine) and solvent blanks to normalize background noise.
  • Dose-Response Curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate to ensure reproducibility .

Data Contradiction Resolution

Q: How to resolve discrepancies in biological activity across models? A:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) to isolate confounding factors .
  • Variable Adjustment : Control pH (6.5–7.5) and temperature (25–37°C) to mimic physiological conditions .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Environmental Impact Assessment

Q: What methodologies assess environmental fate and ecotoxicity? A:

  • Degradation Studies : Track abiotic hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) via HPLC-MS .
  • Bioaccumulation Assays : Measure log Kow (octanol-water partition coefficient) to predict lipid membrane penetration .
  • Ecotoxicology : Use Daphnia magna LC50 tests and algal growth inhibition assays (OECD guidelines) .

Solubility and Stability Profiling

Q: How to determine solubility and stability under varying conditions? A:

  • pH-Dependent Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification at λmax ~270 nm .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC .

Stereochemical Challenges

Q: How to address stereochemical issues in synthesis and purification? A:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® IA column) with hexane:isopropanol (85:15) mobile phase .
  • Crystallographic Analysis : Resolve enantiomer-specific dihedral angles via X-ray diffraction to confirm configuration .

Interdisciplinary Collaboration

Q: How to integrate chemical synthesis with pharmacological evaluation? A:

  • Iterative Feedback : Share structural data (e.g., SAR from NMR) with pharmacologists to refine target selectivity .
  • High-Throughput Screening (HTS) : Collaborate with HTS facilities to test 10,000+ compounds/day for lead optimization .

Conflicting Reactivity Data

Q: How to interpret reactivity discrepancies in solvent systems? A:

  • Solvent Polarity Analysis : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents via kinetic studies .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enol-keto tautomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.